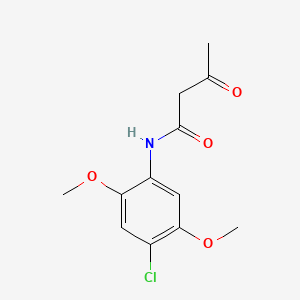

4'-Chloro-2',5'-dimethoxyacetoacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50638. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-7(15)4-12(16)14-9-6-10(17-2)8(13)5-11(9)18-3/h5-6H,4H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUVJGIRLPZEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029265 | |

| Record name | 4'-Chloro-2',5'-dimethoxyacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4433-79-8 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-IRG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Chloro-2',5'-dimethoxyacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-2',5'-dimethoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLORO-2',5'-DIMETHOXYACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J086QHJ1OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key chemical intermediate, primarily utilized in the synthesis of high-performance organic pigments. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. A diagram illustrating its synthesis and subsequent conversion to a major industrial pigment is also included to provide a clear visual representation of its primary utility.

Chemical Identity and Properties

This compound, with the CAS number 4433-79-8, is an organic compound that is solid at room temperature.[1] It is also known by several synonyms, including N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, Naphthol AS-IRG, and Azoic Coupling Component 44.[][3] It appears as a white to off-white or light-yellow crystalline powder.[][4][5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [4][6] |

| Molecular Weight | 271.70 g/mol | [] |

| Melting Point | 102-104 °C | [][6] |

| Boiling Point | 432.7 °C at 760 mmHg | [][3] |

| Density | 1.277 g/cm³ | [][6] |

| Appearance | Off-white powder | [][5] |

| pKa (Predicted) | 10.75 ± 0.46 | [4][6] |

| LogP | 1.74 (at 23°C and pH 6-8) | [1][6] |

| Water Solubility | 285 mg/L (at 20°C, pH 6-8) | [1] |

Computed Molecular Descriptors

A variety of molecular descriptors have been computationally predicted and are useful for understanding the molecule's behavior in different chemical environments.

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area | 64.6 Ų | [4] |

| Rotatable Bond Count | 5 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Exact Mass | 271.0611356 u | [4] |

| Complexity | 311 | [4] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the condensation of 4-chloro-2,5-dimethoxyaniline with an acetoacetylating agent, such as diketene or ethyl acetoacetate.[4][5]

Experimental Protocol: Synthesis from 2,5-dimethoxy-4-chloroaniline and Diketene

The following protocol is based on a patented method for the preparation of this compound.[7]

Materials:

-

2,5-dimethoxy-4-chloroaniline (100 g)

-

Ethanol

-

Diketene (44.8 g)

-

Hydrochloric acid

Procedure:

-

To a 500 ml three-necked flask equipped with a stirrer and a thermometer, add ethanol and 100 grams of 2,5-dimethoxy-4-chloroaniline.

-

Control the temperature at 50°C and add 44.8 grams of diketene dropwise.

-

Continue the reaction for 4 hours.

-

After the reaction is complete, adjust the pH of the reaction solution to 3.0 with hydrochloric acid.

-

Rapidly cool the reaction solution at a rate of 35°C/min.

-

Filter the resulting precipitate.

-

Wash the precipitate and dry at 5°C to obtain the final product.

Note: According to the patent, HPLC analysis of the product obtained through this method showed an enol isomer content of 28 ppm.[7]

Applications in Industry

This compound is a crucial intermediate in the manufacturing of organic pigments.[5][8] Its primary application is as a coupling component in the synthesis of C.I. Pigment Yellow 83.[8] This pigment is widely used in textiles, coatings, and inks due to its brilliant hue and excellent fastness properties.[8] The chloro and dimethoxy substituents on the this compound molecule contribute to the superior color strength and resistance to fading, heat, and solvents of the final pigment.[8]

Biological Activity and Toxicology

There is limited publicly available information regarding the biological activity and comprehensive toxicology of this compound. Its primary use is in industrial chemical synthesis rather than as a bioactive agent.

Available toxicological data indicates that it is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[1]

Ecotoxicity Data:

-

Toxicity to fish: LC50 - Danio rerio (zebrafish) - >/= 22 - 1]

-

Toxicity to algae: EC50 - Desmodesmus subspicatus (green algae) - 33 mg/L - 72 h[1]

-

Toxicity to microorganisms: EC10 - Pseudomonas putida - > 110 mg/L - 16 h[1]

Due to the lack of significant research into its biological effects, no specific signaling pathways involving this compound have been identified.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound and its subsequent use in the formation of C.I. Pigment Yellow 83.

Caption: Synthesis pathway of this compound and its use in pigment production.

Spectral Data

While comprehensive spectral analysis is not widely published, some data is available.

-

Infrared (IR) Spectrum: An IR spectrum for this compound is available in the NIST WebBook, compiled by the Coblentz Society, Inc.[9]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): PubChem lists the availability of 1D NMR and GC-MS data.[10]

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties. Its primary role in the chemical industry, particularly in the synthesis of high-performance pigments, is well-documented. While its biological activity is not a significant area of research, the available data on its synthesis and properties provide a solid foundation for researchers and scientists working with this compound. The provided experimental protocol and synthesis pathway diagram offer practical insights into its production and application.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 4433-79-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Eureka | Patsnap [eureka.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4'-Chloro-2',5'-dimethoxyacetoacetanilide (CAS 4433-79-8) for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Potential Applications

Introduction

4'-Chloro-2',5'-dimethoxyacetoacetanilide, with a CAS number of 4433-79-8, is an organic compound primarily utilized as a chemical intermediate in the synthesis of high-performance organic pigments.[1][2][3] Its molecular structure, featuring both chloro and dimethoxy substitutions on the aniline ring, imparts specific chromophoric properties when used as a coupling component in azo dye formation. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and primary applications. Additionally, it explores the potential for this class of compounds in the realm of drug development, based on the known biological activities of related acetoacetanilide derivatives, while clearly noting the absence of specific research on this particular molecule.

Chemical and Physical Properties

This compound is an off-white to light yellow crystalline powder.[] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4433-79-8 | [5] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [3] |

| Molecular Weight | 271.7 g/mol | [3] |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | [] |

| Synonyms | Naphthol AS-IRG, Azoic Coupling Component 44, C.I. 37613 | [][6] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow powder/crystal | [] |

| Melting Point | 102-104 °C | [] |

| Boiling Point | 432.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.277 g/cm³ | [] |

| Solubility | Information not readily available | |

| IR Spectrum | Data available from NIST | [8] |

| ¹H NMR Spectrum | Data not available in searched literature | |

| ¹³C NMR Spectrum | Data not available in searched literature |

Synthesis and Manufacturing

The primary route for the synthesis of this compound is the condensation reaction between 4-chloro-2,5-dimethoxyaniline and an acetoacetylating agent, such as diketene or ethyl acetoacetate.[1][9] This reaction is a key step in the production of diarylide pigments.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-2,5-dimethoxyaniline

-

Diketene (or ethyl acetoacetate)

-

An appropriate solvent (e.g., an alcohol or acetic acid)

Procedure:

-

Dissolve 4-chloro-2,5-dimethoxyaniline in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add diketene (or ethyl acetoacetate) to the solution while maintaining a controlled temperature.

-

Allow the reaction to proceed for a specified time until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution or be isolated by solvent removal.

-

The crude product is then collected by filtration, washed with a suitable solvent to remove impurities, and dried.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Industrial Application: Pigment Synthesis

The principal industrial application of this compound is as a coupling component in the production of C.I. Pigment Yellow 83.[1][2] This diarylide yellow pigment is valued for its excellent lightfastness, heat stability, and solvent resistance.

Experimental Protocol: Synthesis of C.I. Pigment Yellow 83

The synthesis of C.I. Pigment Yellow 83 involves a diazotization-coupling reaction. The general steps, as derived from patent literature, are as follows:

Materials:

-

3,3'-Dichlorobenzidine

-

Nitrosyl sulfuric acid

-

Sulfuric acid

-

This compound (the coupling component)

-

Aqueous base (e.g., sodium hydroxide solution)

-

Ice

Procedure:

-

Diazotization: 3,3'-Dichlorobenzidine is diazotized by reacting it with nitrosyl sulfuric acid in a sulfuric acid medium at a low temperature (typically below 20°C) to form the corresponding bis-diazonium salt.[10][11]

-

Coupling Component Preparation: this compound is dissolved or suspended in an aqueous medium, often with the aid of a base.

-

Coupling Reaction: The cold bis-diazonium salt solution is slowly added to the prepared coupling component solution. The pH of the reaction mixture is carefully controlled during the addition. The coupling reaction results in the formation of the insoluble C.I. Pigment Yellow 83.

-

Finishing: The precipitated pigment is then filtered, washed extensively with water to remove residual salts and impurities, and dried.

The following diagram illustrates the logical relationship in the synthesis of C.I. Pigment Yellow 83.

Caption: Logical workflow for the synthesis of C.I. Pigment Yellow 83.

Toxicological Data

Limited toxicological data is available for this compound. The available information is summarized below.

Table 3: Ecotoxicity Data

| Test Organism | Endpoint | Value | Exposure Time | Source(s) |

| Danio rerio (Zebra fish) | LC50 | >= 22 - <= 50 mg/L | 96 h | [12] |

| Desmodesmus subspicatus (Green algae) | EC50 | 33 mg/L | 72 h | [12] |

| Pseudomonas putida (Bacteria) | EC10 | > 110 mg/L | 16 h | [12] |

Table 4: Mammalian Toxicity Data

| Test Organism | Endpoint | Value | Source(s) |

| Rat (male/female) | LD50 (Oral) | 850 mg/kg bw | [12] |

The compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[12]

Potential for Drug Development

While this compound is primarily an industrial chemical, the broader class of acetoacetanilide derivatives has been investigated for various biological activities. It is important to emphasize that no specific studies on the biological activity of this compound (CAS 4433-79-8) were identified in the reviewed literature. The following discussion is therefore speculative and based on the activities of structurally related compounds.

Some acetoacetanilide and acetamide derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties.[13][14][15] For instance, certain novel benzoxazole derivatives containing an amide moiety have shown potent inhibition of pro-inflammatory cytokines like IL-6 and IL-1β.[13]

Hypothetical Signaling Pathway Inhibition

Should this compound possess anti-inflammatory properties, a possible mechanism could involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. This pathway is central to the transcriptional activation of numerous pro-inflammatory genes. The diagram below illustrates a hypothetical inhibitory action on this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a well-established chemical intermediate with a primary and critical role in the synthesis of high-performance organic pigments, most notably C.I. Pigment Yellow 83. Its synthesis and chemical properties are well-documented in industrial and patent literature. While the broader class of acetoacetanilide derivatives has shown promise in medicinal chemistry, there is currently no available research to suggest that this compound itself possesses any significant biological activity relevant to drug development. Future research could explore this potential, but for now, its utility remains firmly in the domain of materials science and industrial chemistry. Researchers in drug development should be aware of the potential for this class of compounds but should also note the lack of specific data for this particular molecule.

References

- 1. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4433-79-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. This compound [webbook.nist.gov]

- 9. crownpigment.com [crownpigment.com]

- 10. Preparation method of C.I. pigment yellow 83 - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN105647222A - Preparation method of C.I. pigment yellow 83 - Google Patents [patents.google.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats | Research Results in Pharmacology [rrpharmacology.ru]

Spectral Analysis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, a key intermediate in the synthesis of high-performance organic pigments.[1] This document details the expected spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are provided to aid in the characterization of this compound. Visual representations of the synthetic pathway and analytical workflows are included to facilitate understanding.

Introduction

This compound (CAS No. 4433-79-8) is a solid, off-white powder with the molecular formula C₁₂H₁₄ClNO₄ and a molecular weight of 271.69 g/mol .[2][] Its primary application lies in the manufacturing of azo pigments, where it serves as a crucial coupling component.[1] The precise characterization of this intermediate is paramount to ensure the quality and consistency of the final pigment products. This guide outlines the fundamental spectroscopic techniques used to verify the identity and purity of this compound.

Synthesis

The industrial preparation of this compound typically involves the condensation reaction of 4-chloro-2,5-dimethoxyaniline with an acetoacetylating agent, such as diketene or ethyl acetoacetate.[4][5]

Caption: Synthetic pathway for this compound.

Spectral Data

The following sections present the anticipated spectral data for this compound, compiled from spectral databases and predictive analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 2.3 | Singlet | 3H | -C(O)CH₃ |

| ~ 3.6 | Singlet | 2H | -C(O)CH₂ C(O)- |

| ~ 3.8 | Singlet | 3H | Ar-OCH₃ |

| ~ 3.9 | Singlet | 3H | Ar-OCH₃ |

| ~ 7.0 | Singlet | 1H | Ar-H |

| ~ 8.4 | Singlet | 1H | Ar-H |

| ~ 9.8 | Singlet (broad) | 1H | -NH - |

Note: Predicted values are based on standard chemical shift tables and analysis of the molecular structure. Actual experimental values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The solid-state FT-IR spectrum of this compound is expected to show characteristic absorption bands.[6]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~ 1720 | Strong | C=O stretch (ketone) |

| ~ 1670 | Strong | C=O stretch (amide I band) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1540 | Medium | N-H bend (amide II band) |

| ~ 1220, 1040 | Strong | C-O stretch (methoxy) |

| ~ 800 | Strong | C-Cl stretch |

Note: Values are estimations from the NIST WebBook IR spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ and characteristic fragment ions would be observed.[7]

| m/z | Possible Fragment Ion |

| 271/273 | [M]⁺/ [M+2]⁺ (presence of Cl) |

| 187/189 | [C₈H₈ClNO₂]⁺ |

| 172 | [C₈H₇ClO₂]⁺ |

| 43 | [CH₃CO]⁺ |

Note: Data is based on information available in the PubChem database.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in M and M+2 peaks.

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

¹H NMR Spectroscopy

Caption: General workflow for ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[8]

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Optimize the magnetic field homogeneity by shimming. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the peaks to the molecular structure.

FT-IR Spectroscopy

Caption: General workflow for FT-IR spectroscopy (KBr pellet method).

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Transfer the mixture to a pellet die and press under high pressure to form a thin, transparent pellet.[9]

-

Data Acquisition: Record a background spectrum of the empty sample compartment or a blank KBr pellet. Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.[9]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Alternative Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[9]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the background and sample spectra.[9]

-

Data Processing: The spectrum is processed as described above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: General workflow for GC-MS analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10] Ensure the sample is fully dissolved and free of particulate matter. Transfer the solution to a GC autosampler vial.[11]

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The compound will be vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.[12] As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Processing: Analyze the resulting total ion chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.[13]

Conclusion

The spectral data and methodologies presented in this guide provide a robust framework for the comprehensive characterization of this compound. Accurate spectral analysis using ¹H NMR, FT-IR, and Mass Spectrometry is essential for verifying the identity and purity of this important pigment intermediate, thereby ensuring the quality and performance of downstream products. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 4. Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | 4433-79-8 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. Sample preparation GC-MS [scioninstruments.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Solubility of 4'-Chloro-2',5'-dimethoxyacetoacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4'-Chloro-2',5'-dimethoxyacetoacetanilide

This compound (CAS No. 4433-79-8) is a white to off-white crystalline solid.[4] It is primarily utilized as a coupling component in the manufacturing of azo dyes and high-performance organic pigments, such as C.I. Pigment Yellow 83.[2] The molecular structure, featuring both chloro and dimethoxy substituents, imparts desirable properties to the final pigments, including enhanced color strength and resistance to heat, light, and solvents.[2]

Chemical Structure:

-

IUPAC Name: N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide[][6][7]

-

Molecular Weight: 271.70 g/mol [][6]

Qualitative Solubility Profile

Direct, quantitative solubility data for this compound in a variety of organic solvents is sparse in publicly accessible databases and scientific literature. However, some qualitative inferences can be drawn from available information:

-

The presence of two methoxy groups and an amide linkage suggests that the molecule has both polar and non-polar characteristics, allowing for some degree of solubility in a range of solvents.

-

The purification of this compound often involves recrystallization from solvents such as ethanol or water, indicating at least moderate solubility in these protic solvents at elevated temperatures.[4]

-

The calculated LogP value of approximately 2.1 to 2.3 suggests a greater affinity for lipophilic (non-polar) environments over hydrophilic (polar) ones.[6][8] This would imply better solubility in non-polar organic solvents compared to water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents could not be located. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation method. This method is considered the gold standard for thermodynamic solubility measurement.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is fully saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (102-104°C[3][]).

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, and for higher accuracy, dilute a known volume of the filtered saturated solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

4.3. Data Calculation

-

Solubility ( g/100 mL):

-

Gravimetric Method:(Mass of dissolved solid / Volume of solvent) * 100

-

Instrumental Analysis:(Concentration from analysis * Dilution factor * Volume of flask) / Initial volume of saturated solution

-

-

Molar Solubility (mol/L):

-

Solubility (g/L) / Molecular Weight of this compound (271.70 g/mol)

-

Visualized Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

Understanding the solubility of this compound in various organic solvents is crucial for its application in pigment synthesis, particularly for process optimization, purification, and formulation. While quantitative data is not readily published, this guide provides a robust experimental framework for researchers to determine these critical parameters. The provided protocol and workflow offer a standardized approach to generating reliable and reproducible solubility data, which will be invaluable for research and development in the fields of materials science and drug development.

References

An In-depth Technical Guide to 4'-Chloro-2',5'-dimethoxyacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic data of 4'-Chloro-2',5'-dimethoxyacetoacetanilide. This compound is a key intermediate in the synthesis of organic pigments.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, is an organic compound that serves a crucial role as a chemical intermediate.[][2][3] It is classified as an acetoacetanilide derivative.[2] In the context of dye manufacturing, it is commonly referred to as Azoic Coupling Component 44.[][4][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4433-79-8[][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₄ClNO₄[][2][3][4][5][6] |

| Molecular Weight | 271.70 g/mol [][2][4][5][6] |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide[][2] |

| InChI Key | MOUVJGIRLPZEES-UHFFFAOYSA-N[][2] |

| Canonical SMILES | CC(=O)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC[9] |

| Synonyms | Acetoacet-4-chloro-2,5-dimethoxyanilide, Naphthol AS-IRG, C.I. 37613[][6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white to light yellow powder/crystalline solid.[][2][6] |

| Melting Point | 102-104 °C[][9] |

| Boiling Point (Predicted) | 432.7 °C at 760 mmHg[][9] |

| Density (Predicted) | 1.277 g/cm³[][9] |

| pKa (Predicted) | 10.75 ± 0.46[2] |

| LogP | 2.1 - 2.35[][9] |

| Hydrogen Bond Donors | 1[] |

| Hydrogen Bond Acceptors | 4[] |

| Rotatable Bonds | 5[] |

Synthesis

The primary application of this compound is as an intermediate in the manufacturing of organic pigments, most notably C.I. Pigment Yellow 83.[5] Its synthesis is a critical step in the production of these high-performance colorants.

The general synthetic route involves the condensation of 4-chloro-2,5-dimethoxybenzenamine with an acetoacetylating agent, such as ethyl 3-oxobutanoate or diketene.[4][6]

Objective: To synthesize this compound via condensation of 4-chloro-2,5-dimethoxybenzenamine and ethyl 3-oxobutanoate.

Materials:

-

4-chloro-2,5-dimethoxybenzenamine

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Toluene (or another suitable inert solvent)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 4-chloro-2,5-dimethoxybenzenamine in a suitable volume of toluene.

-

Addition of Reagents: To the stirred solution, add a slight excess (approximately 1.1 to 1.2 equivalents) of ethyl 3-oxobutanoate. Add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials and soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Role in Pigment Synthesis

This compound is a crucial precursor for the synthesis of diarylide yellow pigments, such as C.I. Pigment Yellow 83. In this process, it acts as the "coupling component." The synthesis involves a diazotization-coupling reaction.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 3: Summary of Available Spectroscopic Data

| Technique | Data Source/Reference | Key Information |

| Infrared (IR) Spectroscopy | NIST WebBook[7][10] | An IR spectrum is available, showing characteristic absorptions for the functional groups present. Key peaks would be expected for N-H stretching, C=O stretching (amide and ketone), and C-O stretching (ethers). |

| ¹H NMR Spectroscopy | PubChem[6] | Data is referenced, which would show signals for the aromatic protons, methoxy groups, methylene group, and the methyl group of the acetoacetyl moiety. |

| Mass Spectrometry (GC-MS) | PubChem[6] | Referenced data would provide the molecular ion peak and fragmentation pattern, confirming the molecular weight and structure. |

| FTIR Spectroscopy | PubChem[6] | Referenced data, providing more detailed vibrational information than standard IR. |

Note: While the existence of this spectroscopic data is documented, direct access to raw data files or detailed peak lists may be restricted in some databases.

-

¹H NMR:

-

Singlets for the two methoxy groups (-OCH₃).

-

A singlet for the methyl group (-CH₃) of the acetoacetyl group.

-

A singlet for the methylene group (-CH₂-) of the acetoacetyl group.

-

Signals in the aromatic region for the two protons on the benzene ring.

-

A broad singlet for the amide proton (-NH-).

-

-

IR Spectroscopy:

-

N-H stretch around 3200-3400 cm⁻¹.

-

C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

Two distinct C=O stretches for the ketone and amide carbonyls, typically in the range of 1650-1720 cm⁻¹.

-

C-O stretches for the ether groups around 1000-1300 cm⁻¹.

-

C-Cl stretch in the fingerprint region.

-

This technical guide provides a consolidated source of information on this compound for professionals in research and development. The data presented is based on publicly available information from chemical suppliers, databases, and patent literature. For critical applications, experimental verification of these properties is recommended.

References

- 2. Page loading... [guidechem.com]

- 3. N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 4433-79-8 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Compound N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide - Chemdiv [chemdiv.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound [webbook.nist.gov]

Technical Guide: Physicochemical Properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4'-Chloro-2',5'-dimethoxyacetoacetanilide, with a focus on its melting and boiling points. This document outlines the experimental protocols for these determinations and presents the data in a clear, structured format for ease of use by professionals in research and development.

Introduction

This compound (CAS No. 4433-79-8) is a white to off-white crystalline solid.[1] It is a complex organic molecule featuring an acetoacetanilide core with chloro and dimethoxy substitutions on the aniline ring.[1] This compound serves as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially pharmaceutical agents.[1][2] Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its handling, purification, and application in further synthetic processes.

Physicochemical Data

The quantitative data for this compound are summarized in the table below. The melting point is a well-documented experimental value, while the boiling point is a predicted value, as thermal decomposition may occur before boiling under standard atmospheric pressure.

| Property | Value | Data Type |

| Melting Point | 102-104 °C[1][2][3][4] | Experimental |

| 106.0 to 110.0 °C[5] | Experimental | |

| 108 °C[6] | Experimental | |

| Boiling Point | 432.7 °C at 760 mmHg[1][3] | Predicted[2][4] |

| Molecular Formula | C₁₂H₁₄ClNO₄[1] | --- |

| Molecular Weight | 271.70 g/mol [1] | --- |

| Appearance | White to light yellow powder/crystal[1][5] | --- |

| CAS Number | 4433-79-8[1] | --- |

Note: The variation in reported melting point ranges can be attributed to different experimental conditions and sample purity levels.

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. The following protocol describes a standard method for determining the melting point of a solid organic compound like this compound using a modern digital melting point apparatus.[7][8]

3.1. Principle The method involves heating a small, powdered sample in a capillary tube at a controlled rate.[7] The melting point range is the temperature from which the substance first begins to liquefy to the temperature at which it becomes completely liquid.

3.2. Materials and Apparatus

-

Sample of this compound (dry and finely powdered)

-

Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)[8]

-

Spatula

-

Mortar and pestle

3.3. Procedure

-

Sample Preparation: Ensure the sample is completely dry.[7] Place a small amount of the compound on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.[9][10]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[8] Tap the sealed end of the tube gently on a hard surface to compact the sample into a dense column at the bottom.[8] The ideal sample height is 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by setting a high heating rate (e.g., 10-20 °C/min).[8] This provides a rough estimate of the melting range.

-

Accurate Determination: Set the starting temperature to about 10-15 °C below the expected or roughly determined melting point. Set a slow heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.[8]

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid crystal melts into liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Replicate: For accuracy, allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube until consistent values are obtained.[10]

Workflow and Data Visualization

To ensure clarity and reproducibility, the experimental process for determining the melting point can be visualized as a logical workflow.

Caption: Experimental workflow for melting point determination.

This flowchart illustrates the sequential steps from sample preparation to final data reporting, providing a clear and logical guide for laboratory professionals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 4433-79-8 [amp.chemicalbook.com]

- 5. This compound | 4433-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 4433-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. davjalandhar.com [davjalandhar.com]

potential applications of 4'-Chloro-2',5'-dimethoxyacetoacetanilide in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of 4'-Chloro-2',5'-dimethoxyacetoacetanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

While this compound is predominantly recognized for its role as a key intermediate in the synthesis of organic pigments, a deeper exploration of its core chemical structure—the acetoacetanilide scaffold—reveals a significant and largely untapped potential in the realm of medicinal chemistry. This technical guide consolidates the existing, albeit scattered, research on the pharmacological activities of various acetoacetanilide derivatives, presenting a compelling case for the investigation of this compound and its analogues as novel therapeutic agents. Although this specific compound has not been directly evaluated for medicinal purposes, the biological activities exhibited by structurally related molecules suggest promising avenues for drug discovery, particularly in the fields of oncology and neurodegenerative diseases.

The Acetoacetanilide Scaffold: A Versatile Synthetic Platform

The acetoacetanilide moiety serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its reactive β-ketoamide functionality allows for a variety of chemical transformations, leading to the formation of complex molecular architectures with demonstrated biological significance. Key among these are thiophene and 4H-pyran derivatives, which have shown notable anticancer properties, and substituted acetamides, which have been identified as inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.

Potential Therapeutic Applications

Anticancer Activity

Research into acetoacetanilide-derived heterocycles has unveiled their potential as cytotoxic agents against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.

The synthesis of substituted thiophenes from acetoacetanilide precursors has yielded compounds with significant cytotoxic effects. These derivatives have been evaluated against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.

Multi-component reactions involving acetoacetanilide have been successfully employed to synthesize 4H-pyran and 1,4-dihydropyridine derivatives. These compounds have exhibited promising antitumor activities, with some showing high efficacy against various cancer cell lines.

Butyrylcholinesterase Inhibition

Substituted acetamide derivatives synthesized from the acetoacetanilide scaffold have been identified as potent inhibitors of butyrylcholinesterase (BChE). BChE plays a role in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for managing the symptoms of Alzheimer's disease. The discovery of acetoacetanilide-based BChE inhibitors opens a new avenue for the development of drugs for neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various acetoacetanilide derivatives. It is important to note that these studies were not conducted on this compound itself, but on compounds sharing the core acetoacetanilide scaffold.

Table 1: Cytotoxicity of Acetoacetanilide-Derived Thiophene and 4H-Pyran/1,4-Dihydropyridine Derivatives against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivatives | MCF-7 (Breast) | Varies by substitution | [1] |

| NCI-H460 (Lung) | Varies by substitution | [1] | |

| SF-268 (CNS) | Varies by substitution | [1] | |

| 4H-Pyran/1,4-Dihydropyridine Derivatives | Various | <0.55 | [2] |

Table 2: Butyrylcholinesterase (BChE) Inhibition by Substituted Acetamide Derivatives

| Compound | BChE IC50 (µM) | Reference |

| 8c | 3.94 | [3] |

| 8d | 19.60 | [3] |

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of acetoacetanilide derivatives, based on the cited literature.

General Synthesis of Thiophene Derivatives

Substituted 2-amino-3-cyanothiophenes can be synthesized via a one-pot reaction involving an acetoacetanilide derivative, an aldehyde, malononitrile, and elemental sulfur in the presence of a basic catalyst.

Caption: Synthetic workflow for thiophene derivatives.

General Synthesis of 4H-Pyran Derivatives

4H-pyran derivatives can be synthesized through a multi-component reaction of an acetoacetanilide, an aromatic aldehyde, and a methylene-active compound like malononitrile, catalyzed by a base.

Caption: Synthetic workflow for 4H-pyran derivatives.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[4][5]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the cells with SRB solution.

-

Washing: Wash with acetic acid to remove unbound dye.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 510 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[6][7][8]

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This method is a colorimetric assay to determine the activity of cholinesterases.

Protocol:

-

Enzyme and Inhibitor Incubation: Pre-incubate the BChE enzyme with various concentrations of the test compound.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., butyrylthiocholine).

-

Colorimetric Reaction: The enzymatic reaction produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[9][10][11]

Signaling Pathways in Anticancer Activity

The anticancer effects of acetoacetanilide derivatives, particularly thiophenes and pyrans, are often attributed to the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Many anticancer drugs exert their effects by modulating key proteins in these pathways, such as the Bcl-2 family of proteins and caspases.[1][12][13][14][15]

Caption: Simplified overview of apoptosis signaling pathways.

Future Directions and Conclusion

The acetoacetanilide scaffold represents a promising starting point for the development of novel therapeutic agents. The demonstrated anticancer and butyrylcholinesterase inhibitory activities of its derivatives warrant further investigation. Future research should focus on the synthesis and biological evaluation of a broader library of acetoacetanilide derivatives, including those based on the this compound structure.

Key areas for future exploration include:

-

Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to optimize potency and selectivity.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising lead compounds in animal models.

References

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. atcc.org [atcc.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]

- 14. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Targeting Apoptosis Signaling Pathways for Anticancer Therapy [frontiersin.org]

A Technical Guide to 4'-Chloro-2',5'-dimethoxyacetoacetanilide: Synthesis, Properties, and Applications in Pigment Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key chemical intermediate, primarily utilized in the synthesis of high-performance organic pigments, most notably C.I. Pigment Yellow 83. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its principal application in the manufacturing of azo pigments. While the compound's primary role is in the dye and pigment industry, this paper also touches upon the broader context of acetoacetanilide derivatives and their potential, albeit underexplored, relevance in other areas of chemical and pharmaceutical research. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Introduction

This compound, with the CAS number 4433-79-8, is an acetoacetamide derivative of aniline.[1] Its molecular structure, featuring a substituted phenyl ring attached to an acetoacetamide moiety, makes it an excellent coupling component in azo dye synthesis.[2] The presence of chloro and dimethoxy substituents on the aniline ring influences the final properties of the pigments, such as color fastness, thermal stability, and chemical resistance.[2] This document aims to consolidate the available technical information on this compound, presenting it in a structured format for researchers and professionals in relevant fields.

Physicochemical Properties

This compound is a white to off-white or light-yellow crystalline powder.[][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [][5] |

| Molecular Weight | 271.70 g/mol | [] |

| Appearance | Off-white to light yellow powder/crystal | [][4] |

| Melting Point | 102-104 °C | [][4] |

| Boiling Point | 432.7 °C at 760 mmHg | [] |

| Density | 1.277 g/cm³ | [] |

| Solubility | Poorly soluble in water | [1] |

| CAS Number | 4433-79-8 | [5] |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | [] |

Table 1: Physicochemical Properties of this compound

Synthesis

The primary method for synthesizing this compound is through the acetoacetylation of 4-chloro-2,5-dimethoxyaniline.[1][5] This reaction typically involves the use of diketene or an acetoacetic ester, such as ethyl acetoacetate, in an appropriate solvent.[5][6]

Experimental Protocol: Synthesis via Diketene

A detailed experimental protocol for the synthesis of this compound is outlined in a patent, which describes a method for preparing a high-quality product.[7]

Materials:

-

4-chloro-2,5-dimethoxyaniline

-

Diketene

-

Alcohol solvent (e.g., methanol, ethanol) or acetic acid solvent

-

Reaction vessel equipped with a stirrer, dropping funnel, and temperature control

Procedure:

-

Charge the reaction vessel with 4-chloro-2,5-dimethoxyaniline and the chosen solvent (an alcohol or acetic acid).

-

Stir the mixture to dissolve the aniline derivative.

-

Slowly add diketene dropwise to the reaction mixture while maintaining a controlled temperature.

-

After the addition is complete, continue to stir the reaction mixture for a specified period to ensure the reaction goes to completion.

-

The resulting product, this compound, can then be isolated from the reaction solution.

The following diagram illustrates the general workflow for the synthesis of this compound.

Application in Pigment Synthesis

The most significant industrial application of this compound is as a precursor for the synthesis of C.I. Pigment Yellow 83.[2][6][8] This pigment is a diarylide yellow, known for its good color strength, lightfastness, and resistance to solvents and migration.[8]

Experimental Protocol: Synthesis of C.I. Pigment Yellow 83

The synthesis of Pigment Yellow 83 involves a diazo coupling reaction.[6]

Materials:

-

3,3'-Dichlorobenzidine

-

Sodium nitrite

-

Hydrochloric acid

-

This compound

-

Sodium hydroxide

-

Coupling vessel

Procedure:

-

Diazotization: 3,3'-Dichlorobenzidine is bis-diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature to form the corresponding bis-diazonium salt.

-

Coupling: The bis-diazonium salt is then coupled with two equivalents of this compound, which has been dissolved in an alkaline solution (e.g., sodium hydroxide).

-

The coupling reaction results in the formation of the insoluble C.I. Pigment Yellow 83, which precipitates out of the solution.

-

The pigment is then filtered, washed, and dried.

The logical relationship for the synthesis of Pigment Yellow 83 is depicted in the following diagram.

Spectroscopic and Structural Data

Biological Activity

There is a significant lack of research on the biological activities of this compound itself. The primary focus of research on acetoacetanilide derivatives has been in the context of their applications as pigments and dyes. While some studies explore the biological potential of other substituted acetoacetanilide derivatives, these are not directly applicable to the title compound.

Conclusion

This compound is a well-established chemical intermediate with a critical role in the production of high-performance diarylide yellow pigments. Its synthesis is a standard industrial process, and its physicochemical properties are well-documented in commercial and patent literature. However, there is a notable absence of in-depth theoretical studies on this compound in academic publications. Further research into its crystal structure, detailed spectroscopic characterization, and potential biological activities could open up new avenues for its application beyond the pigment industry. This guide provides a consolidated source of the currently available technical information to support researchers and professionals in their work with this compound.

References

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. This compound | 4433-79-8 [chemicalbook.com]

- 6. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]

- 7. CN111285779A - Method for preparing high-quality 2, 5-dimethoxy-4-chloroacetoacetanilide - Google Patents [patents.google.com]

- 8. News - PIGMENT YELLOW 83 â Introduction and Application [precisechem.com]

- 9. A17534.0B [thermofisher.com]

Methodological & Application

Synthesis of Azo Pigments Using 4'-Chloro-2',5'-dimethoxyacetoacetanilide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo pigments are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) chromophores. They are widely utilized in various industrial applications, including inks, coatings, plastics, and textiles, owing to their brilliant colors, good lightfastness, and thermal stability. 4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key chemical intermediate, acting as a coupling component in the synthesis of high-performance diarylide and monoazo pigments.[1] Its molecular structure, featuring chloro and dimethoxy substituents, imparts desirable properties such as enhanced color strength and resistance to solvents and migration.[2]

This document provides detailed application notes and experimental protocols for the synthesis of azo pigments using this compound as a pivotal precursor. The protocols are intended for laboratory-scale synthesis and can be adapted for research and development purposes.

General Synthetic Principle

The synthesis of azo pigments from this compound follows a two-step reaction pathway: diazotization and azo coupling.[3]

-

Diazotization: A primary aromatic amine (the diazo component) is converted into a reactive diazonium salt by treatment with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mineral acid at low temperatures (0–5 °C).[4]

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, this compound, to form the final azo pigment. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.

Experimental Protocols

Protocol 1: Synthesis of C.I. Pigment Yellow 83 (A Diarylide Pigment)

C.I. Pigment Yellow 83 is a prominent diarylide pigment known for its reddish-yellow shade and excellent fastness properties. It is synthesized by coupling tetrazotized 3,3'-dichlorobenzidine with two equivalents of this compound.[1]

Materials and Reagents:

-

3,3'-Dichlorobenzidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

This compound

-

Sodium Hydroxide (NaOH)

-

Urea or Sulfamic Acid (to destroy excess nitrous acid)

-

Distilled Water

-

Ice

Procedure:

Part A: Tetrazotization of 3,3'-Dichlorobenzidine

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of 3,3'-dichlorobenzidine (6.33 g, 0.025 mol) in 100 mL of water and 12.5 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (3.63 g, 0.0525 mol) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 3,3'-dichlorobenzidine suspension over 30 minutes, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture for an additional 30-60 minutes at 0–5 °C to ensure complete tetrazotization. A clear solution of the tetrazo salt should be obtained.

-

Before proceeding, it is advisable to check for the presence of excess nitrous acid using starch-iodide paper. If excess is present, add a small amount of urea or sulfamic acid until the test is negative.

Part B: Preparation of the Coupling Component Solution

-

In a separate 1 L beaker, dissolve this compound (13.6 g, 0.05 mol) in 200 mL of water containing sodium hydroxide (4.0 g, 0.1 mol).

-

Stir until a clear solution is obtained. Cool the solution to 10-15 °C.

Part C: Azo Coupling

-

Slowly add the cold tetrazo salt solution from Part A to the coupling component solution from Part B with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 10–20 °C during the addition.

-

A yellow precipitate of Pigment Yellow 83 will form immediately.

-

Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

-

Heat the pigment slurry to 80-90 °C and maintain for 30-60 minutes to improve the pigment's crystalline form and properties.

-

Allow the mixture to cool to room temperature.

-

Filter the pigment, wash thoroughly with water until the filtrate is neutral, and then dry in an oven at 80 °C.

Quantitative Data for C.I. Pigment Yellow 83:

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₃₂Cl₄N₆O₈ | |

| Molar Mass | 818.49 g/mol | |

| Appearance | Reddish-yellow powder | |

| Melting Point | >300 °C | - |

| Heat Stability | Stable up to 200 °C |

Protocol 2: Synthesis of a Monoazo Pigment

This protocol describes a general method for synthesizing a monoazo pigment by coupling a diazotized substituted aniline with this compound. As an example, 4-nitroaniline is used as the diazo component.

Materials and Reagents:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

This compound

-

Sodium Hydroxide (NaOH)

-

Sodium Acetate (as a buffer)

-

Distilled Water

-

Ice

Procedure:

Part A: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, suspend 4-nitroaniline (3.45 g, 0.025 mol) in a mixture of 50 mL of water and 6.25 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0–5 °C in an ice-salt bath with stirring.

-

Prepare a solution of sodium nitrite (1.82 g, 0.026 mol) in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension, maintaining the temperature below 5 °C.

-

Stir for 30 minutes at 0–5 °C after the addition is complete.

Part B: Azo Coupling

-

In a 500 mL beaker, dissolve this compound (6.8 g, 0.025 mol) in 100 mL of water containing sodium hydroxide (2.0 g, 0.05 mol).

-

To this solution, add a solution of sodium acetate (5 g) in 20 mL of water to act as a buffer.

-

Cool the coupling component solution to 10-15 °C.

-

Slowly add the diazonium salt solution from Part A to the coupling solution with efficient stirring.

-

A colored precipitate will form. Continue stirring for 1-2 hours at 10-15 °C.

-

Heat the slurry to 70-80 °C for 30 minutes.

-

Cool, filter, wash the pigment with water until neutral, and dry at 80 °C.

Expected Quantitative Data for a Monoazo Pigment (Example with 4-nitroaniline):

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆ClN₅O₇ |

| Molar Mass | 465.81 g/mol |

| Appearance | Yellow to Orange Powder |

| Melting Point | Varies with diazo component |

| Yield | Typically 80-95% |

Visualization of Synthetic Pathways

C.I. Pigment Yellow 83 Synthesis Workflow

Caption: Workflow for the synthesis of C.I. Pigment Yellow 83.

General Monoazo Pigment Synthesis Workflow

References

Application Notes and Protocol for the Condensation Reaction of 4'-Chloro-2',5'-dimethoxyacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-2',5'-dimethoxyacetoacetanilide is a key intermediate in the synthesis of various organic compounds, notably in the manufacturing of high-performance arylide yellow organic pigments such as C.I. Pigment Yellow 83.[1][2] Its molecular structure is well-suited for creating vibrant and durable colors in applications like textiles, coatings, and inks.[2] The synthesis of this compound is a critical step for industries requiring high-purity colorants.

The primary synthetic route to this compound involves the condensation reaction between 2,5-dimethoxy-4-chloroaniline and a beta-keto-ester, typically diketene.[1][3] This acetoacetylation of the aniline derivative is a well-established method for producing acetoacetanilides. The reaction proceeds by the nucleophilic attack of the amine group of 2,5-dimethoxy-4-chloroaniline on one of the carbonyl groups of diketene, leading to the formation of the target acetoacetanilide. The reaction conditions can be optimized to control the formation of byproducts, such as the enol isomer, to ensure a high-purity final product.

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, based on established patent literature. It includes variations in reaction conditions and summarizes the expected outcomes.

Data Summary